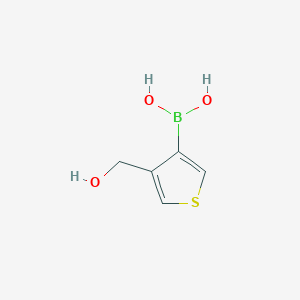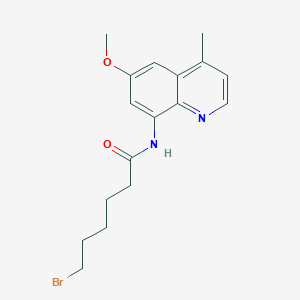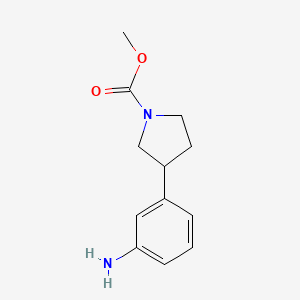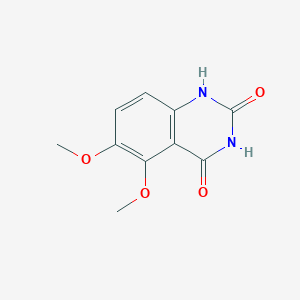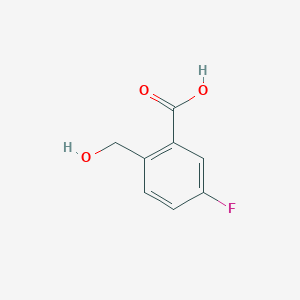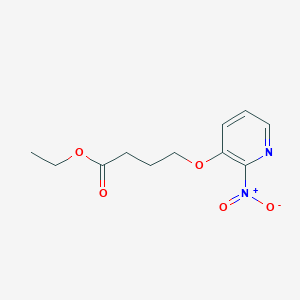
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitropyridine moiety attached to a butyrate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate typically involves the esterification of 4-(2-nitropyrid-3-yloxy)butyric acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 4-(2-Aminopyrid-3-yloxy)butyric acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-(2-Aminopyrid-3-yloxy)butyrate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 4-(2-Nitropyrid-3-yloxy)butyrate: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O5 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-17-10(14)6-4-8-18-9-5-3-7-12-11(9)13(15)16/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
UXJDRVLCRFCYHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(N=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
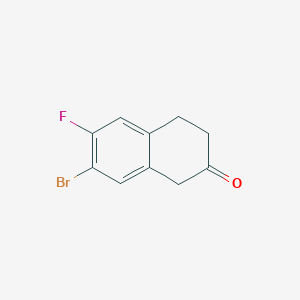
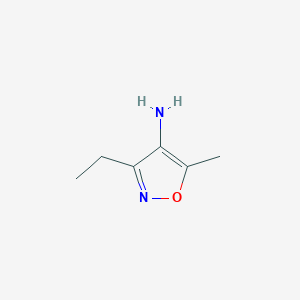
![4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone](/img/structure/B8687468.png)
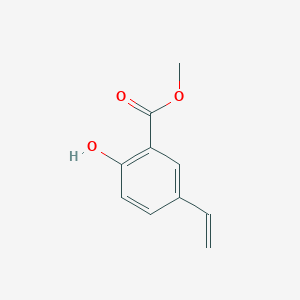
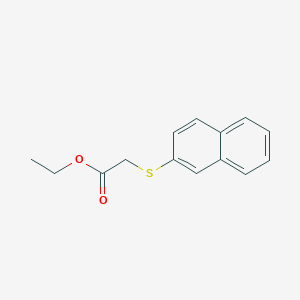
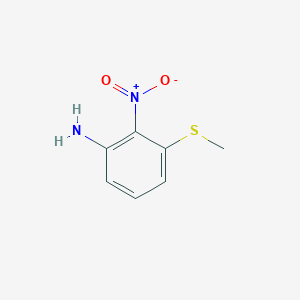
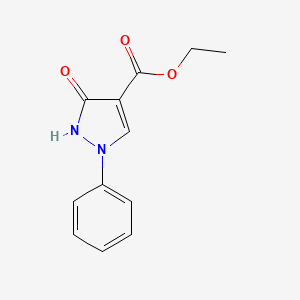
![2,6-Bis[2-(dimethylamino)ethoxy]anthraquinone dihydrochloride](/img/structure/B8687504.png)
